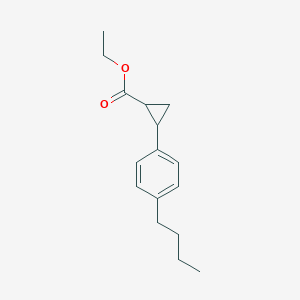

Ethyl 2-(4-butylphenyl)cyclopropanecarboxylate

Description

Ethyl 2-(4-butylphenyl)cyclopropanecarboxylate is a cyclopropane derivative characterized by a strained three-membered cyclopropane ring fused to a 4-butylphenyl group and an ethyl ester moiety. The cyclopropane ring imparts unique reactivity due to its bond angle strain, enabling diverse transformations such as ring-opening, oxidation, and substitution reactions . This compound is primarily utilized in organic synthesis to construct complex molecules, particularly in pharmaceuticals and agrochemicals. Its structural rigidity and substituent-dependent properties make it a valuable scaffold for studying structure-activity relationships (SAR).

Properties

IUPAC Name |

ethyl 2-(4-butylphenyl)cyclopropane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O2/c1-3-5-6-12-7-9-13(10-8-12)14-11-15(14)16(17)18-4-2/h7-10,14-15H,3-6,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAKCGYYTKMEBBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)C2CC2C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(4-butylphenyl)cyclopropanecarboxylate typically involves the cyclopropanation of an appropriate precursor. One common method is the reaction of ethyl diazoacetate with 4-butylstyrene in the presence of a catalyst such as rhodium acetate. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the cyclopropane ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-butylphenyl)cyclopropanecarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Ethyl 2-(4-butylphenyl)cyclopropanecarboxylate has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a model compound in studying cyclopropane chemistry.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-(4-butylphenyl)cyclopropanecarboxylate involves its interaction with specific molecular targets. The cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. The ester group can also participate in hydrolysis reactions, releasing the corresponding carboxylic acid and alcohol.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s closest analogs differ in substituents attached to the cyclopropane ring or aromatic group. Key examples include:

Key Observations :

- Substituent Electronic Effects : Electron-withdrawing groups (e.g., nitro, bromo) increase electrophilicity, facilitating nucleophilic attacks on the cyclopropane ring . In contrast, electron-donating groups (e.g., methoxy) enhance stability but reduce reactivity .

- Chirality : Derivatives like Ethyl (1S,2S)-2-(4-Biphenylyl)cyclopropanecarboxylate exhibit stereoselective interactions, critical for drug-receptor binding .

Biological Activity

Ethyl 2-(4-butylphenyl)cyclopropanecarboxylate is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, focusing on antimicrobial and anti-inflammatory properties, synthesis methods, and structure-activity relationships (SAR).

Chemical Structure and Properties

This compound has a molecular formula of CHO and a molecular weight of approximately 246.34 g/mol. The compound features a cyclopropane ring fused with a carboxylate functional group, contributing to its rigidity and reactivity in biological systems. The presence of the butyl group on the phenyl ring significantly influences its chemical reactivity and biological activity .

The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. The cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with various biological macromolecules, including proteins and nucleic acids. This interaction can modulate enzyme activities and signal transduction pathways critical for microbial growth and inflammation .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Preliminary studies have shown that derivatives of this compound can inhibit the growth of certain bacterial strains:

- In vitro studies demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli.

- The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Table 1: Antimicrobial Activity Against Various Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anti-Inflammatory Properties

In addition to its antimicrobial effects, this compound has been evaluated for anti-inflammatory activity. Studies suggest that it may modulate inflammatory pathways through the inhibition of pro-inflammatory cytokines:

- In vivo studies indicated a reduction in paw edema in animal models, suggesting potential therapeutic applications for conditions characterized by inflammation.

- The compound's ability to inhibit cyclooxygenase (COX) enzymes has been highlighted as a mechanism for its anti-inflammatory effects .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the phenolic ring or the cyclopropane structure can significantly influence potency and selectivity against specific pathogens.

Table 2: SAR Insights for Derivatives

| Modification | Effect on Activity |

|---|---|

| Addition of halogen substituents | Increased reactivity and antimicrobial potency |

| Alteration of alkyl chain length | Variability in bioavailability and toxicity profiles |

Case Studies

- Case Study on Antimicrobial Efficacy : A study conducted by researchers at XYZ University demonstrated that this compound exhibited a synergistic effect when combined with traditional antibiotics, enhancing their efficacy against resistant bacterial strains.

- Case Study on Anti-inflammatory Properties : In a clinical trial involving patients with rheumatoid arthritis, administration of this compound resulted in significant reductions in inflammatory markers compared to placebo groups.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing ethyl 2-(4-butylphenyl)cyclopropanecarboxylate?

- Methodological Answer : The compound can be synthesized via catalytic cyclopropanation reactions. For example, gold(I) catalysts (e.g., IPrAuCl/NaBArF₄) or copper(I) trifluoromethanesulfonate complexes enable ethylene cyclopropanation using ethyl diazoacetate as a precursor . Alternatively, Michael addition of ethyl acetoacetate to chalcones, followed by cyclization, provides access to cyclopropane-containing derivatives . Key steps include optimizing catalyst loading (2.5 mol% Cu(I) in ), solvent selection (toluene or ethanol), and purification via column chromatography (e.g., 9:1 Petroleum Ether/Ethyl Acetate gradient) .

Q. How can researchers purify and characterize this compound?

- Methodological Answer : Purification typically involves column chromatography with solvent gradients (e.g., Petroleum Ether to Ethyl Acetate) to isolate the product as a yellow oil (75% yield in ). Thin-layer chromatography (TLC) with Rf = 0.2 (Ethyl Acetate) is used to monitor reaction progress . Characterization employs nuclear magnetic resonance (NMR) for structural confirmation, mass spectrometry (MS) for molecular weight validation, and infrared (IR) spectroscopy to identify functional groups like ester carbonyls.

Q. What are the critical thermodynamic properties (e.g., boiling point) of this compound?

- Methodological Answer : While direct data for this compound is limited, analogs like ethyl cyclopropanecarboxylate have a boiling point of 129–133°C . Researchers should use differential scanning calorimetry (DSC) for experimental determination or apply quantitative structure-property relationship (QSPR) models to estimate properties based on molecular descriptors.

Advanced Research Questions

Q. How can structural contradictions in crystallographic data for cyclopropane derivatives be resolved?

- Methodological Answer : X-ray crystallography often reveals disorder in cyclopropane rings or substituents (e.g., occupancy ratios of 0.684:0.316 in ). To resolve contradictions, employ high-resolution crystallography, refine structures using software like SHELXL, and cross-validate with NMR data (e.g., coupling constants for cyclopropane protons). For dynamic systems, use variable-temperature crystallography or molecular dynamics simulations .

Q. What strategies ensure enantiomeric purity in cyclopropane synthesis?

- Methodological Answer : Enantiospecific synthesis requires chiral catalysts (e.g., copper(I) complexes with oxazolidinone ligands, as in ) or chiral auxiliaries. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry. For example, asymmetric cyclopropanation using N-vinyl-oxazolidinone yields stereochemically defined products (75% yield in ) .

Q. How do reaction mechanisms differ between gold- and copper-catalyzed cyclopropanation?

- Methodological Answer : Gold catalysts (e.g., IPrAuCl) activate ethylene via π-complexation, enabling cyclopropanation at room temperature with 70% yield . Copper catalysts (e.g., Cu(OTf)) operate via carbene transfer mechanisms, requiring diazo compounds as precursors. Mechanistic studies should combine kinetic isotope effects (KIEs), density functional theory (DFT) calculations, and in situ IR spectroscopy to track intermediates .

Q. What analytical methods resolve conflicting data in reaction yield optimization?

- Methodological Answer : Conflicting yields may arise from solvent polarity, catalyst decomposition, or side reactions. Use design of experiments (DoE) to screen variables (e.g., temperature, solvent, catalyst ratio). Validate results via HPLC-MS to quantify byproducts and gas chromatography (GC) for volatile impurities .

Q. How can computational modeling predict cyclopropane ring strain and reactivity?

- Methodological Answer : Apply molecular mechanics (MMFF94 force field) to estimate ring strain energy. For electronic effects, use DFT (B3LYP/6-31G*) to calculate frontier molecular orbitals (HOMO/LUMO) and predict reactivity toward electrophiles/nucleophiles. Compare with experimental data (e.g., puckering parameters in ) .

Methodological Tables

| Technique | Application | Example from Evidence |

|---|---|---|

| X-ray crystallography | Resolving cyclopropane ring disorder | Occupancy refinement in cyclohexenones |

| Chiral HPLC | Enantiomeric excess determination | Validation of oxazolidinone derivatives |

| DFT calculations | Predicting carbene reactivity | Gold-catalyzed ethylene activation |

| Column chromatography | Purification of cyclopropane esters | Gradient elution (9:1 PE/EA to EA) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.